molecular formula C13H18N2O2 B1272822 3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile CAS No. 55982-97-3

3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile

Cat. No.: B1272822
CAS No.: 55982-97-3
M. Wt: 234.29 g/mol
InChI Key: ADBWWKCONMODJQ-UHFFFAOYSA-N
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Description

3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile is an organic compound with the molecular formula C13H18N2O2. It is a nitrile derivative of 3,4-dimethoxyphenethylamine, which is a naturally occurring compound found in various plants. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile typically involves the reaction of 3,4-dimethoxyphenethylamine with acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3,4-Dimethoxyphenethylamine and acrylonitrile.

    Reaction Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a temperature of around 60-80°C for several hours.

    Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as chromatography, may be employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reactions are typically carried out in anhydrous solvents.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives, such as aldehydes or carboxylic acids.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A naturally occurring compound with similar structural features.

    3-(3,4-Dimethoxyphenyl)Propanoic Acid: A compound with a similar aromatic ring structure but different functional groups.

    3-(3,4-Dimethoxyphenyl)Propanol: A compound with a similar aromatic ring structure but different functional groups.

Uniqueness

3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile is unique due to its nitrile functional group, which imparts distinct chemical reactivity and potential biological activity. This compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable building block in synthetic chemistry .

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethylamino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-16-12-5-4-11(10-13(12)17-2)6-9-15-8-3-7-14/h4-5,10,15H,3,6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBWWKCONMODJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCCC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380500
Record name 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55982-97-3
Record name 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

54.5 gm of 2-(3,4-dimethoxy-phenyl)-ethylamine were dissolved in 100 ml of methanol, a solution of 16.2 gm of acrylonitrile in 50 ml of methanol was added dropwise at 50°C, and the mixture was stirred for 1 hour at 50°C. After evaporation of the methanol, the raw reaction oriduct thus obtained was used without further purification in the next step.
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54.5 g
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16.2 g
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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